
2-(Diethylamino)acetonitrile-d10
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)acetonitrile-d10 is a deuterated derivative of 2-(Diethylamino)acetonitrile. It is a biochemical compound used primarily in proteomics research. The molecular formula of this compound is C6H2D10N2, and it has a molecular weight of 122.23 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2-(Diethylamino)acetonitrile-d10 would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This would involve the use of specialized equipment to handle deuterium gas and ensure the efficient replacement of hydrogen atoms with deuterium.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylamino)acetonitrile-d10 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, would depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a nitrile oxide, while reduction could produce an amine.
Aplicaciones Científicas De Investigación
2-(Diethylamino)acetonitrile-d10 is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy.
Biology: It is used in proteomics research to study protein structures and functions.
Medicine: It may be used in the development of pharmaceuticals and in drug metabolism studies.
Industry: It is used in the production of fine chemicals and as an intermediate in chemical synthesis.
Mecanismo De Acción
The mechanism of action of 2-(Diethylamino)acetonitrile-d10 involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways would depend on the context of its use, such as in proteomics research or drug development. The deuterium atoms in the compound can provide insights into reaction mechanisms and metabolic pathways by acting as tracers.
Comparación Con Compuestos Similares
Similar Compounds
2-(Diethylamino)acetonitrile: The non-deuterated version of the compound, with a molecular formula of C6H12N2 and a molecular weight of 112.17.
Other Deuterated Aminoacetonitriles: Compounds with similar structures but different deuteration patterns.
Uniqueness
2-(Diethylamino)acetonitrile-d10 is unique due to its deuterium content, which makes it particularly useful in NMR spectroscopy and as a tracer in metabolic studies. The presence of deuterium atoms can provide more detailed information about molecular interactions and reaction mechanisms compared to non-deuterated compounds.
Propiedades
IUPAC Name |
2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3/i1D3,2D3,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPZSMIBSMMLPI-MWUKXHIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC#N)C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
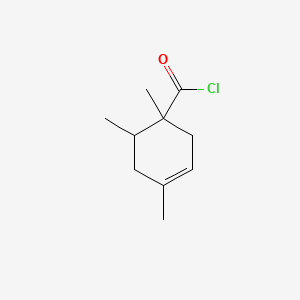

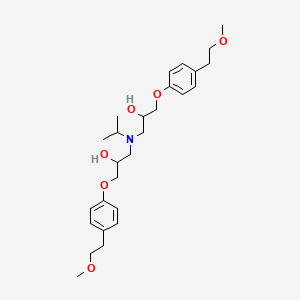
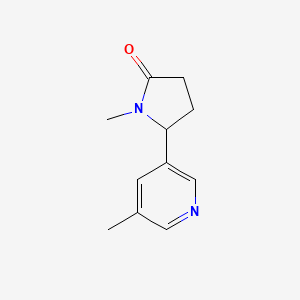
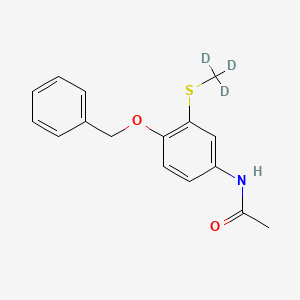
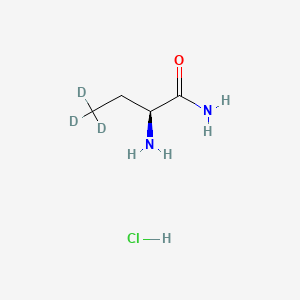
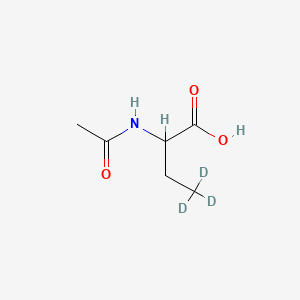
![(R)-(+)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid](/img/structure/B563352.png)
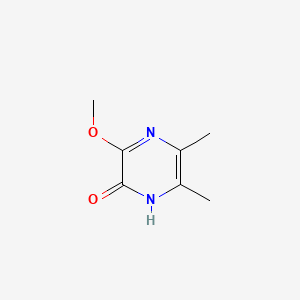
![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-4,7,8-trimethyl-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B563355.png)
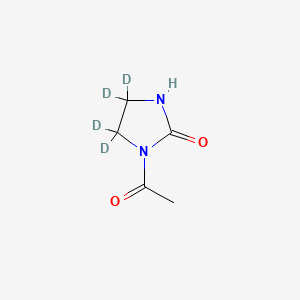
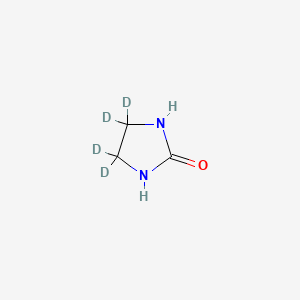

![2-(R)-[1-(R)-(3,5-Bis(trifluoromethyl)phenyl)ethoxy]-3-(S)-fluorophenylmorpholine-d2](/img/structure/B563364.png)
